3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cereblon Binding E3 Ligase Modulation Target Engagement

This lenalidomide analog is critical for PROTAC development and CRBN-mediated degradation studies. It uniquely degrades CK1α (unlike thalidomide/pomalidomide) and offers 2,000-fold greater TNF-α suppression vs. thalidomide with 73% lower neuropathy risk. With well-characterized, high-affinity CRBN binding (IC50 ~3 μM), it is the foundational ligand for targeted protein degradation research. Ensure your CRBN-recruiter studies use the correct tool to avoid experimental failure.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 191732-74-8
Cat. No. B2704122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS191732-74-8
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H13N3O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18)
InChIKeyLAGNQECGHYBSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide) – Comparator-Based Evidence for Scientific Selection


3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, commonly known as lenalidomide (CAS 191732-74-8), is a second-generation immunomodulatory drug (IMiD) derived from thalidomide. It functions by binding to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, thereby altering its substrate specificity and promoting the ubiquitination and degradation of key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) [1]. This mechanism underpins its clinical utility in multiple myeloma and myelodysplastic syndromes [2].

Why Interchanging 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione with Other IMiDs Compromises Experimental Reproducibility and Clinical Efficacy


Despite sharing a common pharmacophore and core mechanism, IMiDs (thalidomide, lenalidomide, pomalidomide) exhibit distinct CRBN-binding affinities and substrate degradation profiles, leading to non-overlapping therapeutic windows. For instance, lenalidomide uniquely induces the degradation of casein kinase 1α (CK1α), a property absent in thalidomide and pomalidomide, which directly explains its singular efficacy in del(5q) MDS [1]. Substitution based solely on class membership ignores these critical functional divergences, which can result in treatment failure or unexpected toxicity. Furthermore, significant differences in clinical safety profiles—such as the markedly lower incidence of severe neuropathy with lenalidomide compared to thalidomide—render them non-interchangeable in patient management [2].

Quantitative Differentiation Evidence: Lenalidomide vs. Thalidomide and Pomalidomide


CRBN Binding Affinity: Lenalidomide Exhibits ~10-Fold Higher Affinity than Thalidomide

In a direct binding assay using purified CRBN-DDB1 complex, lenalidomide demonstrated an IC50 of approximately 3 μM, compared to ~30 μM for thalidomide. Pomalidomide exhibited a similar IC50 of ~2.1-3 μM. This indicates that lenalidomide binds CRBN with roughly 10-fold higher affinity than the first-generation compound thalidomide, a difference that correlates with its enhanced potency in downstream assays [1].

Cereblon Binding E3 Ligase Modulation Target Engagement

TNF-α Inhibition Potency: Lenalidomide is >2000-Fold More Potent than Thalidomide

In vitro assays measuring the inhibition of tumor necrosis factor alpha (TNF-α) production from stimulated peripheral blood mononuclear cells (PBMCs) reveal a stark potency gradient across the IMiD class. Lenalidomide is approximately 2,000-fold more potent than thalidomide, while pomalidomide is approximately 20,000-fold more potent. This quantifiable difference in a key immunomodulatory endpoint underscores why lenalidomide cannot be considered a simple substitute for thalidomide in applications requiring potent cytokine suppression [1].

TNF-alpha Inhibition Immunomodulation In Vitro Potency

Unique Substrate Degradation: Lenalidomide Uniquely Induces CK1α Degradation, Essential for Del(5q) MDS Activity

A key differentiator is the substrate degradation profile. While lenalidomide and pomalidomide both induce degradation of IKZF1 and IKZF3, lenalidomide possesses the unique ability to promote CRBN-dependent ubiquitination and degradation of casein kinase 1α (CK1α). This activity is not observed with thalidomide or pomalidomide. This specific mechanism is the molecular basis for lenalidomide's exceptional efficacy in myelodysplastic syndromes with chromosome 5q deletion (del(5q) MDS), where CK1α is haploinsufficient. Pomalidomide and thalidomide lack this therapeutic effect [1].

Substrate Specificity CK1α Degradation Myelodysplastic Syndromes

Clinical Safety Profile: Lenalidomide is Associated with a 73% Lower Incidence of Neuropathy than Thalidomide

Analysis of real-world safety data from a large European observational study (n=3629) quantified the incidence rates of key adverse events. The incidence rate of neuropathy was 10.5 per 100 person-years for lenalidomide, compared to 38.7 for thalidomide and 78.9 for bortezomib. This represents a 73% lower rate of neuropathy for lenalidomide relative to thalidomide. Conversely, lenalidomide was associated with a higher incidence of neutropenia (38.0 vs. 25.7 per 100 person-years) [1]. A systematic review of clinical trials confirms lenalidomide-based regimens have a lower risk for neurologic adverse events but an increased risk of hematologic adverse events compared to thalidomide-based regimens [2].

Neurotoxicity Clinical Safety Adverse Event Profile

Clinical Efficacy in Multiple Myeloma: Lenalidomide+Dexamethasone Superior to Thalidomide+Dexamethasone for Overall Survival

An overview of systematic reviews and network meta-analyses comparing lenalidomide-based and thalidomide-based regimens in transplant-ineligible multiple myeloma patients found that the regimen of lenalidomide + dexamethasone continued until disease progression (RDc) was superior to thalidomide + dexamethasone (TDc) for overall survival. No significant difference in overall survival was found between the melphalan + prednisone + lenalidomide (MPR-R) and melphalan + prednisone + thalidomide (MPT-T) regimens [1].

Multiple Myeloma Overall Survival Clinical Efficacy

Functional Class-Level Potency: Lenalidomide Demonstrates Enhanced T-Cell Co-Stimulation Compared to Thalidomide

In functional assays measuring T-cell co-stimulation, lenalidomide and pomalidomide exhibit significantly greater potency than thalidomide. For example, in assays measuring the increase in IL-2 production from activated T-cells, lenalidomide is rated as '++++' (on a '+' to '+++++' relative potency scale), compared to '+' for thalidomide. Similarly, for NK cell activation and Th1 cytokine production, lenalidomide shows '++++' and '+++++' potency, respectively, compared to '+' for thalidomide [1].

T-cell Activation Immunomodulation IL-2 Production

Definitive Application Scenarios for 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide) Based on Quantified Differentiation


Research on CK1α-Dependent Pathways and Models of Del(5q) Myelodysplastic Syndromes (MDS)

Lenalidomide is the sole IMiD that induces degradation of CK1α [1]. This unique property makes it the only valid choice for studies investigating CK1α biology, its role in MDS, or the development of novel therapies targeting this pathway. Substituting with thalidomide or pomalidomide will yield negative results, as they lack this activity [1].

Long-Term In Vivo Studies Where Neurotoxicity is a Confounding Variable

For chronic dosing experiments in animal models where peripheral neuropathy would confound behavioral or functional endpoints, lenalidomide offers a significant advantage. Its 73% lower incidence of neuropathy compared to thalidomide in clinical cohorts [2] suggests a superior neurological safety margin that is critical for maintaining data integrity in long-term studies.

Preclinical and Clinical Development Requiring Potent TNF-α Suppression with a Favorable Therapeutic Index

In applications where potent suppression of TNF-α is desired, lenalidomide provides a 2,000-fold potency advantage over thalidomide [3]. This allows for effective target engagement at clinically achievable doses without the severe toxicity associated with the high doses of thalidomide that would be required for comparable effect. This makes lenalidomide the preferred candidate for developing novel anti-inflammatory or immunomodulatory regimens.

Studies of Cereblon (CRBN) E3 Ligase Modulation and PROTAC Development

Given its well-characterized, high-affinity binding to CRBN (IC50 ~3 μM) and its established role as a CRBN recruiter, lenalidomide serves as a foundational ligand for PROTAC (Proteolysis Targeting Chimera) development [4]. Its unique substrate degradation profile (e.g., CK1α) also makes it a valuable tool compound for studying the rules of neosubstrate recruitment to the CRL4^CRBN E3 ligase.

Quote Request

Request a Quote for 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.